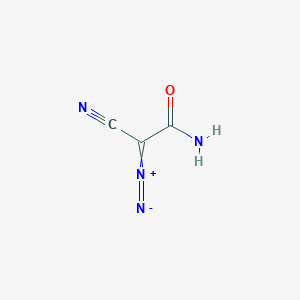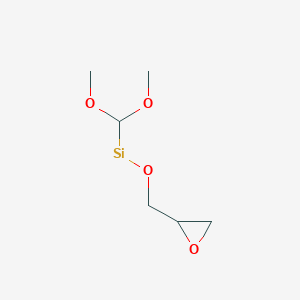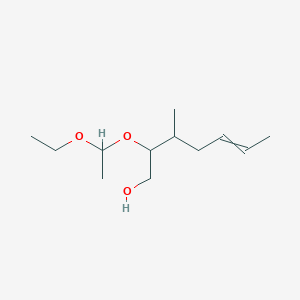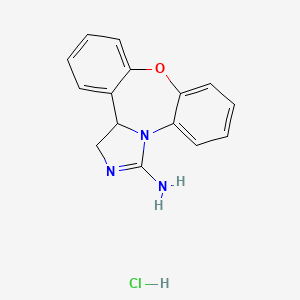![molecular formula C16H15NO2 B14422361 (2E)-2-[(2-Methoxyphenyl)imino]-1-phenylpropan-1-one CAS No. 86967-22-8](/img/structure/B14422361.png)
(2E)-2-[(2-Methoxyphenyl)imino]-1-phenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-[(2-Methoxyphenyl)imino]-1-phenylpropan-1-one is an organic compound with a complex structure that includes both aromatic and imino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(2-Methoxyphenyl)imino]-1-phenylpropan-1-one typically involves the condensation of 2-methoxyaniline with benzaldehyde under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or hydrochloric acid to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-2-[(2-Methoxyphenyl)imino]-1-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction will produce amines.
Aplicaciones Científicas De Investigación
(2E)-2-[(2-Methoxyphenyl)imino]-1-phenylpropan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2E)-2-[(2-Methoxyphenyl)imino]-1-phenylpropan-1-one involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the aromatic rings may participate in π-π interactions with other aromatic compounds, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- (2E)-2-[(2-Hydroxyphenyl)imino]-1-phenylpropan-1-one
- (2E)-2-[(2-Chlorophenyl)imino]-1-phenylpropan-1-one
- (2E)-2-[(2-Nitrophenyl)imino]-1-phenylpropan-1-one
Uniqueness
(2E)-2-[(2-Methoxyphenyl)imino]-1-phenylpropan-1-one is unique due to the presence of the methoxy group, which can influence its reactivity and interactions. The methoxy group can donate electron density through resonance, potentially enhancing the compound’s stability and reactivity in certain reactions.
Propiedades
Número CAS |
86967-22-8 |
|---|---|
Fórmula molecular |
C16H15NO2 |
Peso molecular |
253.29 g/mol |
Nombre IUPAC |
2-(2-methoxyphenyl)imino-1-phenylpropan-1-one |
InChI |
InChI=1S/C16H15NO2/c1-12(16(18)13-8-4-3-5-9-13)17-14-10-6-7-11-15(14)19-2/h3-11H,1-2H3 |
Clave InChI |
PFPPUHKJTWOOHQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=NC1=CC=CC=C1OC)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{(E)-[(2-Bromophenyl)methylidene]amino}-4-nitrophenol](/img/structure/B14422283.png)
![3-{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole](/img/structure/B14422287.png)



![2,2'-[Ethane-1,2-diylbis(oxy)]di(benzene-1-diazonium) dichloride](/img/structure/B14422306.png)
![2,4-dibromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol](/img/structure/B14422314.png)




![1-[(2-Aminoethyl)amino]-3-[(naphthalen-2-yl)oxy]propan-2-ol](/img/structure/B14422362.png)

![1-Azetidinesulfonic acid, 2-oxo-3-[(phenylacetyl)amino]-, (3S)-](/img/structure/B14422370.png)
